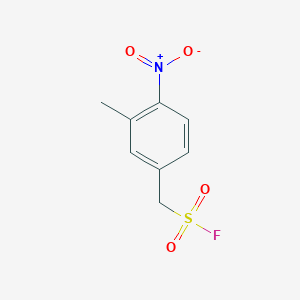
Ethyl 2-(2-oxo-1,3-thiazolan-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-oxo-1,3-thiazolan-3-yl)acetate is a chemical compound with the molecular formula C7H11NO3S . It has a molecular weight of 189.24 . The compound is in liquid form .
Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom . The InChI code for this compound is 1S/C7H11NO3S/c1-2-11-6(9)5-8-3-4-12-7(8)10/h2-5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid . Its exact physical and chemical properties such as boiling point, density, and solubility are not provided in the sources I found.科学的研究の応用
Toxicological Assessment for Industrial Use
The potential of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, to dissolve biopolymers like cellulose and chitin, positions it as a promising candidate for industrial applications. However, its scaled-up use necessitates a thorough understanding of its toxicity and environmental impact. Current literature suggests this ionic liquid as relatively safe, but comprehensive toxicity evaluations are crucial for its broader industrial applications, highlighting the need for detailed toxicological assessments before deployment in technologies (Shaghayegh Ostadjoo et al., 2018).
Sterilization of Medical Devices
Ethylene oxide's effectiveness as a sterilizing agent has seen its increased application in the development and sterilization of new medical devices. Understanding its action mechanism and toxicity is essential for leveraging its benefits while ensuring safety in cycle design and validation. This underscores the importance of developing mathematical models to enhance process flexibility without compromising safety, making it a critical area for scientific research (G. C. Mendes, T. Brandão, & Cristina L. M. Silva, 2007).
Process Intensification in Ethyl Acetate Production
Ethyl acetate's extensive use across various industries drives research into process intensification techniques for its production. Exploring different process parameters and intensification techniques, such as Reactive Distillation and Microwave Reactive Distillation, aims to overcome chemical equilibrium limitations and enhance production efficiency. This area of research holds promise for reducing energy consumption and capital investment, demonstrating the scientific interest in optimizing ethyl acetate production processes (G. Patil & N. Gnanasundaram, 2020).
Alcohol Use and Abuse Marker
Ethyl glucuronide levels in hair serve as markers for alcohol use and abuse, offering a stable and reliable method for detecting and quantifying long-term alcohol consumption. This area of research emphasizes the development of analytical techniques and addresses challenges related to data interpretation and the influence of various factors on ethyl glucuronide levels, highlighting its importance in both clinical and forensic contexts (C. Crunelle et al., 2014).
Antioxidant Activity Assessment
The study of antioxidants and their implications in fields ranging from food engineering to medicine is of significant scientific interest. Reviews on methods used to determine antioxidant activity, such as ORAC, HORAC, and DPPH tests, contribute to our understanding of antioxidant analysis. These methodologies are crucial for evaluating the antioxidant capacity of complex samples, demonstrating the scientific community's effort to accurately assess and utilize antioxidants (I. Munteanu & C. Apetrei, 2021).
Safety and Hazards
特性
IUPAC Name |
ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-2-11-6(9)5-8-3-4-12-7(8)10/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPOOOAMAMBATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCSC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2732413.png)
![2-chloro-N-[2-(diethylamino)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2732415.png)
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/no-structure.png)

![2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2732418.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2,2-diphenylacetamide](/img/structure/B2732419.png)
![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2732422.png)
![N-[[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-chloroacetamide](/img/structure/B2732424.png)

![Ethyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2732426.png)


![N-(3,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2732433.png)